molecular formula C12H18N2O B1486771 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol CAS No. 2092547-75-4

6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol

Cat. No.: B1486771
CAS No.: 2092547-75-4
M. Wt: 206.28 g/mol
InChI Key: JNIQAMHGZNZFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a cyclohexylmethyl group at the 6-position and a methyl group at the 2-position, along with a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethylamine with 2-methyl-4-hydroxypyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methyl and cyclohexylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-one.

    Reduction: Formation of 6-(Cyclohexylmethyl)-2-methyl-1,4-dihydropyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, facilitating its binding and subsequent biological effects. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    6-(Cyclohexylmethyl)-2-methylpyrimidin-4-one: Similar structure but with a ketone group at the 4-position.

    6-(Cyclohexylmethyl)-2-methyl-1,4-dihydropyrimidine: Reduced form of the compound.

    2-Methyl-4-hydroxypyrimidine: Lacks the cyclohexylmethyl group.

Uniqueness

6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol is unique due to the presence of both the cyclohexylmethyl and methyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(cyclohexylmethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-13-11(8-12(15)14-9)7-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIQAMHGZNZFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol
Reactant of Route 2
6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol
Reactant of Route 4
6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol
Reactant of Route 6
6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.